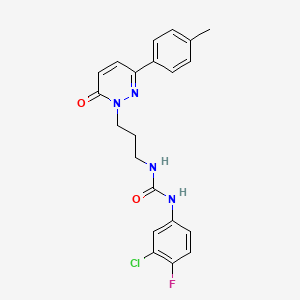

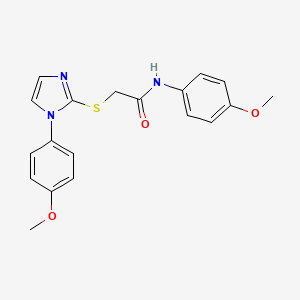

N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

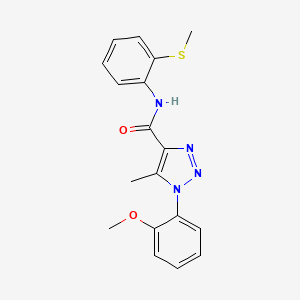

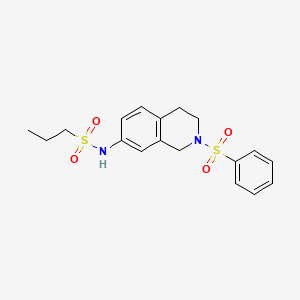

This compound is a derivative of imidazole, which is a type of heterocyclic compound. The imidazole ring is a common feature in many important biological molecules, such as histidine and histamine . The compound also contains methoxyphenyl groups, which are common in many organic compounds and can influence the compound’s physical and chemical properties .

Molecular Structure Analysis

The molecular structure of this compound, based on its formula, would include an imidazole ring substituted with a thioacetamide group and methoxyphenyl groups . These functional groups could potentially influence the compound’s reactivity and interactions with other molecules.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxyphenyl groups could potentially increase the compound’s hydrophobicity .Wissenschaftliche Forschungsanwendungen

PET Tracers for Imaging Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1)

Carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, including N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, have been synthesized for potential use as PET tracers in imaging NPP1. These derivatives are prepared by O-[(11)C]methylation of their precursors with [(11)C]CH3OTf and show high radiochemical purity and specific activity (Gao, Wang, & Zheng, 2016).

Antibacterial Activity

Compounds synthesized from this compound have been studied for their antibacterial activity. These compounds are characterized using spectroscopic methods and exhibit significant activity against various bacterial strains (Gullapelli, Thupurani, & Brahmeshwari, 2014).

Anticancer Agents

The compound has been used in the synthesis of derivatives showing potential as anticancer agents. For instance, certain derivatives were investigated for their antitumor activities against human lung adenocarcinoma cells and showed significant selectivity and apoptosis-inducing properties (Evren et al., 2019).

Synthesis of Heterocyclic Rings for Antitumor Activity

Derivatives of this compound have been used in the synthesis of compounds bearing different heterocyclic rings, evaluated for their potential antitumor activity. Some of these compounds showed considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).

Antioxidant and Anti-inflammatory Compounds

This chemical has been involved in the synthesis of compounds with notable antioxidant and anti-inflammatory activities. Some derivatives displayed good efficacy in DPPH radical scavenging and lipid peroxide inhibition assays, demonstrating both antioxidant and anti-inflammatory properties (Koppireddi et al., 2013).

COX Inhibitory Activity

Some derivatives containing the 4-methoxyphenyl group within their structures, synthesized from this compound, have shown strong inhibitory activity on the COX-2 enzyme, indicating potential for therapeutic applications in inflammation and pain management (Ertas et al., 2022).

Wirkmechanismus

Target of Action

The primary targets of the compound N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

As the compound is still in the early stages of research, its interaction with its targets and the resulting changes are yet to be fully understood .

Biochemical Pathways

The biochemical pathways affected by this compound are not yet identified. Given the compound’s structure, it may interact with various biochemical pathways. Without specific experimental data, it is challenging to summarize the affected pathways and their downstream effects .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. As the compound is still in the early stages of research, its effects at the molecular and cellular level are yet to be fully understood .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-24-16-7-3-14(4-8-16)21-18(23)13-26-19-20-11-12-22(19)15-5-9-17(25-2)10-6-15/h3-12H,13H2,1-2H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCHKRMWLMWURP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2382226.png)

![N-(2-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2382228.png)

![5-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2382231.png)

![1-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-phenoxyethanone](/img/structure/B2382237.png)

![7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2382238.png)

![ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetate](/img/structure/B2382239.png)